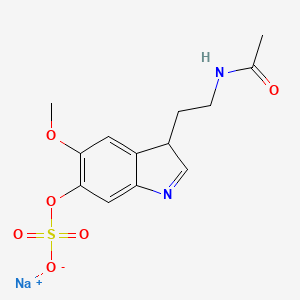

6-Sulfatoxy Melatonin Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Sulfatoxy Melatonin Sodium Salt, also known as N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium, is a metabolite of Melatonin . It has a molecular formula of C13H15N2NaO6S and a molecular weight of 350.32 .

Molecular Structure Analysis

The molecular structure of this compound comprises of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, 1 sodium atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of >149°C . The molecular weight is 350.32 g/mol . It has one hydrogen bond donor count, seven hydrogen bond acceptor count, six rotatable bond count, and a formal charge of 0 .Scientific Research Applications

Enzymatic Characterization and Gender Differences : 6-Hydroxymelatonin-sulfate, a metabolite of melatonin, plays a crucial role in reflecting melatonin's functions and clearance in vivo. Liver, lung, kidney, and small intestine in humans show high catalytic efficiency for melatonin sulfation, while the brain exhibits a lower reaction rate. Organ cytosols from females show higher sulfation activity than males. The sulfotransferase isoform SULT1A1 is identified as the major enzyme responsible for melatonin sulfation. This has implications for understanding melatonin's role in anti-inflammatory effects (Tian et al., 2015).

Melatonin Excretion in Insomnia and Therapy Response : Lower nocturnal melatonin production, assessed via 6-sulfatoxymelatonin excretion, is associated with insomnia in older patients. Those with lower excretion levels respond more significantly to melatonin replacement therapy (Léger, Laudon, & Zisapel, 2004).

Relation to Age-Related Macular Degeneration : The level of urinary 6-sulfatoxymelatonin in age-related macular degeneration (AMD) patients is significantly lower compared to controls. This suggests a possible role of melatonin and its metabolism in the occurrence of AMD (Rosen et al., 2009).

Melatonin in Body Fluids : The circadian rhythm of melatonin and its metabolite 6-sulfatoxymelatonin in urine is a defining feature of suprachiasmatic nucleus function. These measurements are valuable for assessing sleep and mood disorders and potential markers for neoplasms of the pineal region (de Almeida et al., 2010).

Melatonin and Sperm Quality : Urinary 6-sulfatoxymelatonin levels correlate positively with sperm concentration, motility, and morphology. Short-term in vitro exposure to melatonin improves aspects of sperm motility, suggesting a potential application in assisted reproductive techniques (Ortiz et al., 2010).

Melatonin in Breast Cancer : A study found no strong evidence that melatonin levels, assessed through urinary 6-sulfatoxymelatonin, are associated with breast cancer risk. This highlights the complexity of the relationship between endogenous melatonin and cancer (Travis et al., 2004).

Mechanism of Action

Target of Action

6-Sulfatoxy Melatonin Sodium Salt is a metabolite of melatonin . Melatonin is an important circadian regulator that signals the length of day and night . It also has antioxidant properties and modulates antioxidant enzymes and the immune system .

Mode of Action

It is known that melatonin, the parent compound, acts through different molecular pathways . The best characterized pathway is the activation of two types of membrane-specific receptors .

Biochemical Pathways

Melatonin influences fundamental biological processes . It synchronizes central but also peripheral oscillators (fetal adrenal gland, pancreas, liver, kidney, heart, lung, fat, gut, etc.), allowing temporal organization of biological functions through circadian rhythms (24-hour cycles) in relation to periodic environmental changes .

Pharmacokinetics

It is known that measuring the melatonin metabolite 6-sulfatoxymelatonin in urine can estimate melatonin production .

Result of Action

Melatonin, the parent compound, has various physiological effects, including detoxification of free radicals and antioxidant actions, bone formation and protection, reproduction, and cardiovascular, immune or body mass regulation .

Action Environment

The action of this compound is likely influenced by environmental factors. For instance, it is soluble in water and stable under acidic and alkaline conditions . It is relatively stable but needs to be stored in dry, light-protected, and low-temperature conditions .

Safety and Hazards

For safety measures, it is recommended to use dry chemical, carbon dioxide or alcohol-resistant foam in case of fire. A self-contained breathing apparatus should be worn for firefighting if necessary . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

6-Sulfatoxy Melatonin Sodium Salt plays a role in biochemical reactions, particularly as a metabolite of melatonin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of circadian rhythm, influencing fundamental biological processes . The nature of these interactions is complex and involves a variety of biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of circadian rhythms in cells, which is crucial for maintaining the body’s internal clock .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the modulation of antioxidant enzymes and the immune system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been observed that urinary this compound levels decrease with age .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, melatonin treatment has been shown to produce profound antinociceptive effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This includes effects on metabolic flux or metabolite levels . For instance, it is involved in the tryptophan metabolism pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 6-Sulfatoxy Melatonin Sodium Salt can be achieved through a multi-step process involving the protection of melatonin and subsequent sulfation of the protected melatonin. The final product can then be deprotected to yield the desired compound.", "Starting Materials": ["Melatonin", "Sodium Sulfate", "Sodium Hydroxide", "Acetic Anhydride", "Methanol", "Water"], "Reaction": ["Step 1: Protection of Melatonin - Melatonin is dissolved in methanol and reacted with acetic anhydride to form the acetyl-protected melatonin.", "Step 2: Sulfation of Protected Melatonin - The acetyl-protected melatonin is dissolved in water and reacted with sodium sulfate and sodium hydroxide to form the sulfated product.", "Step 3: Deprotection of Sulfated Product - The sulfated product is dissolved in methanol and reacted with sodium hydroxide to remove the acetyl protecting group and yield 6-Sulfatoxy Melatonin Sodium Salt."] } | |

| 76290-78-3 | |

Molecular Formula |

C13H15N2NaO6S |

Molecular Weight |

350.32 g/mol |

IUPAC Name |

sodium;[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] sulfate |

InChI |

InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |

InChI Key |

RRAMWSGKMQYWPL-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |

synonyms |

N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium; 6-(Sulfonyloxy)melatonin Sodium; 6-Hydroxymelatonin Sulfate Sodium; 6-Sulphatoxymelatonin Sodium; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)